17-Hydroxyheptadecanoic acid

Overview

Description

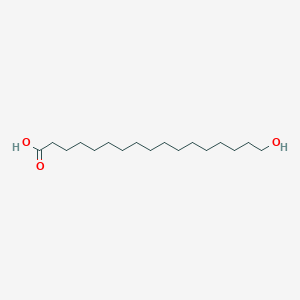

17-Hydroxy Heptadecanoic Acid is an organic compound with the molecular formula C17H34O3. It is a hydroxy fatty acid, specifically a hydroxylated derivative of heptadecanoic acid. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the 17th carbon of the heptadecanoic acid chain. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 17-Hydroxy Heptadecanoic Acid can be synthesized through an acid-catalyzed hydroxylation reaction. One common method involves the use of sulfuric acid as a catalyst to hydroxylate heptadecane. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: In an industrial setting, the production of 17-Hydroxy Heptadecanoic Acid may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxy Heptadecanoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 17-keto heptadecanoic acid or 17-carboxy heptadecanoic acid.

Reduction: Formation of 17-hydroxy heptadecanol.

Substitution: Formation of 17-halogenated heptadecanoic acids

Scientific Research Applications

Mechanism of Action

The mechanism of action of 17-Hydroxy Heptadecanoic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase.

Pathways: It influences signaling pathways related to lipid metabolism, inflammation, and cell proliferation.

Comparison with Similar Compounds

Heptadecanoic Acid: A non-hydroxylated fatty acid with similar chain length but lacking the hydroxyl group.

17-Keto Heptadecanoic Acid: An oxidized derivative with a ketone group at the 17th position.

17-Carboxy Heptadecanoic Acid: An oxidized derivative with a carboxyl group at the 17th position.

Uniqueness: 17-Hydroxy Heptadecanoic Acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the hydroxyl group plays a critical role in its biological activity, influencing its interactions with enzymes and signaling pathways .

Biological Activity

17-Hydroxyheptadecanoic acid (17-OH-HA) is a hydroxylated fatty acid that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, is part of a broader category of odd-chain fatty acids (OCFAs) and has been studied for various health-related implications, including its metabolic roles and potential therapeutic applications.

This compound has the molecular formula and is known for its hydroxyl group at the 17th carbon position. This structural feature influences its solubility, reactivity, and biological interactions.

Metabolic Function

Research indicates that odd-chain fatty acids like 17-OH-HA play significant roles in cellular metabolism. They are less preferred substrates for β-oxidation compared to even-chain fatty acids, which can lead to unique metabolic pathways. Specifically, 17-OH-HA can be converted into propionyl-CoA, an important intermediate that enters the citric acid cycle, suggesting potential benefits in energy metabolism and mitochondrial function .

Cytotoxicity and Antimicrobial Activity

In vitro studies have demonstrated that 17-OH-HA exhibits cytotoxic properties against various cell lines. For instance, it has shown selective cytotoxicity against WI38 human fibroblasts, indicating its potential as an anti-cancer agent . Furthermore, extracts containing 17-OH-HA have displayed significant antimicrobial activity against Gram-positive bacteria, with minimal hemolytic effects on red blood cells, suggesting a favorable safety profile for therapeutic applications .

Neuroprotective Effects

Emerging evidence suggests that 17-OH-HA may confer neuroprotective benefits. In animal models of ischemic stroke, compounds related to 17-OH-HA have been shown to maintain mitochondrial function and improve metabolic parameters such as glucose tolerance . This indicates a potential role in neurodegenerative disease prevention or treatment.

Case Study 1: Cardiovascular Health

A study involving dietary intake of odd-chain fatty acids revealed a robust inverse association between plasma levels of 15:0 and 17:0 (including 17-OH-HA) with cardiovascular disease (CVD) and type 2 diabetes (T2D) risk across various populations. This suggests that increased consumption of these fatty acids may correlate with lower incidences of these conditions .

Case Study 2: Cancer Research

In another investigation focusing on the cytotoxic effects of fatty acids on cancer cell lines, researchers found that 17-OH-HA exhibited significant anti-proliferative effects against several cancer types. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₄O₃ |

| IC50 against WI38 fibroblasts | Varies (specific studies needed) |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Neuroprotective Effects | Improved mitochondrial function in stroke models |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 17-Hydroxyheptadecanoic acid with high purity?

- Methodological Answer : Synthesis typically involves hydroxylation of heptadecanoic acid derivatives or selective oxidation of appropriate precursors. Purification steps, such as recrystallization from ethanol or methanol, are critical to achieving ≥98% purity. The compound’s identity can be confirmed via CAS# 13099-34-8 and validated using melting point analysis (93–95°C) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Immediate washing with water is required upon exposure. Proper waste disposal protocols must be followed to prevent environmental contamination .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) to verify the melting point (93–95°C). Cross-referencing with spectral libraries and certified reference materials ensures accuracy .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting points) of this compound across studies?

- Methodological Answer : Validate analytical methods using standardized protocols (e.g., USP/Ph.Eur. guidelines). Compare results against high-purity commercial standards (e.g., CAS# 13099-34-8) and replicate experiments under controlled conditions. Document solvent systems (e.g., solubility in chloroform vs. methanol) to identify methodological variables .

Q. What derivatization strategies enhance the detection of this compound in gas chromatography-mass spectrometry (GC-MS)?

- Methodological Answer : Methyl esterification using boron trifluoride-methanol reagent improves volatility. For example, converting this compound to its methyl ester derivative (CAS# 94036-00-7) increases GC-MS sensitivity. Derivatization efficiency can be quantified via internal standards .

Q. In metabolic studies, how can the stability of this compound under varying physiological conditions be experimentally assessed?

- Methodological Answer : Conduct stability assays by incubating the compound in buffers mimicking physiological pH (4–9) and temperature (37°C). Monitor degradation via LC-MS and compare kinetics to controls. Use isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic pathways .

Q. What experimental approaches are used to investigate the role of this compound in lipid membrane dynamics?

- Methodological Answer : Utilize Langmuir-Blod troughs to study monolayer formation and membrane fluidity. Fluorescence anisotropy and solid-state NMR can probe interactions with phospholipid bilayers. Computational modeling (e.g., molecular dynamics simulations) complements experimental data .

Q. Methodological Notes

- Reproducibility : Document synthesis and purification steps rigorously, adhering to guidelines from analytical chemistry journals (e.g., replicate runs, control experiments) .

- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to resolve discrepancies and validate findings against peer-reviewed literature.

- Ethical Compliance : Follow institutional safety protocols and declare conflicts of interest when referencing commercial products .

Properties

IUPAC Name |

17-hydroxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRQMZPLCYCFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCO)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401791 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13099-34-8 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.